molecular formula C7H6ClNO2 B105695 Methyl 6-chloronicotinate CAS No. 73781-91-6

Methyl 6-chloronicotinate

Cat. No.: B105695
CAS No.: 73781-91-6
M. Wt: 171.58 g/mol
InChI Key: RMEDXVIWDFLGES-UHFFFAOYSA-N
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Description

Methyl 6-chloronicotinate: is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of nicotinic acid, specifically a methyl ester of 6-chloronicotinic acid. This compound is known for its pale cream to pale brown crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloronicotinate can be synthesized through the esterification of 6-chloronicotinic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and 6-chloronicotinic acid into a reactor, along with the catalyst. The mixture is heated to the boiling point of methanol, and the reaction is maintained until the desired yield is achieved. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent, room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous ether or ethanol as solvent, room temperature to reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, aqueous or organic solvents, room temperature to reflux conditions.

Major Products:

    Substitution: Various substituted nicotinates depending on the nucleophile used.

    Reduction: Methyl 6-aminonicotinate.

    Oxidation: 6-chloronicotinic acid.

Scientific Research Applications

Chemistry: Methyl 6-chloronicotinate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of nicotinic acid derivatives on various biological pathways.

Industry: The compound is used in the synthesis of pesticides and herbicides. It is also employed in the production of dyes and pigments .

Properties

IUPAC Name

methyl 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEDXVIWDFLGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291810
Record name Methyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73781-91-6
Record name 73781-91-6
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Record name Methyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-chloropyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

In 100 ml of acetonitrile was dissolved 4.0 g (0.026 mole) of methyl 6-hydroxynicotinate followed by addition of 0.9 ml of triethylamine. The mixture was refluxed and 3.7 ml of phosphorus oxychloride was added dropwise with stirring over a period of 15 minutes. The mixture was further refluxed for 3 hours. After cooling, the acetonitrile was distilled off and the residue was diluted with 20 ml of water and adjusted to pH about 8 with a saturated aqueous solution of sodium hydrogen carbonate. The resulting crystals are collected by filtration, rinsed with water and dried to give 3.6 g of methyl 6-chloronicotinate as pale yellow needles.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a slurry of 2.0 g of 6-chloro-3-pyridinecarboxylic acid (Aldrich, 1001 West Saint Paul Avenue, Milwaukee, Wis. 53233 USA) in methanol (200 ml) was added two drops of concentrated aqueous hydrochloric acid and the mixture was stirred overnight at room temperature. The solvent was evaporated and the residue was dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, and evaporated to give 1.5 g (71%) of product as a white solid. mp 90°-92° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
71%

Synthesis routes and methods III

Procedure details

Name
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Synthesis routes and methods IV

Procedure details

An ethereal solution of CH2N2 (0.1 mole) is added to a suspension of 6-chloro nicotinic acid (15 g) in CH2Cl2 until bubbling ceases. The reaction mixture is stirred overnight, evaporated and dried in vacuo affording the desired product as a tan solid used in the next step without further purification.
[Compound]
Name
CH2N2
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-chloronicotinate
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Methyl 6-chloronicotinate
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Customer
Q & A

Q1: What is the significance of Methyl 6-chloronicotinate in pesticide analysis?

A: this compound serves as a key derivative in the analysis of the insecticide acetamiprid and its metabolites. [, ] Due to the complex nature of pesticide residues in crops and soil, direct analysis can be challenging. This compound is formed through a series of reactions including alkali hydrolysis, potassium permanganate oxidation, and esterification with diazomethane. [, ] This derivative allows for more sensitive and accurate detection using gas chromatography. [, ]

Q2: Can you describe the molecular structure and arrangement of this compound?

A: this compound (C7H6ClNO2) [] has a nearly planar structure. The -COOMe group and the aromatic ring exhibit a slight dihedral angle of 3.34 (14)°. [] The crystal structure reveals that molecules are organized into layers through C—H⋯N hydrogen bonds. Additionally, π–π stacking interactions occur between aromatic rings in adjacent layers, with a centroid–centroid distance of 3.8721 (4) Å. []

Q3: What analytical methods are employed to detect and quantify this compound?

A: Gas chromatography (GC) is the primary method for detecting and quantifying this compound. [, ] This technique is particularly suitable after the derivatization of acetamiprid and its metabolites into this compound, allowing for efficient separation and sensitive detection. [, ] The reported detection limit for this method is 0.01 ppm. [, ]

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